5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one
Description
5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one is a cyclohexenone derivative characterized by a 5,5-dimethyl-substituted cyclohexenone core and an amino group linked to an oxolane (tetrahydrofuran) methyl substituent. This compound belongs to a class of enaminones, which are known for their diverse pharmacological and material science applications.
Properties
Molecular Formula |
C13H21NO2 |
|---|---|
Molecular Weight |
223.31 g/mol |
IUPAC Name |
5,5-dimethyl-3-(oxolan-2-ylmethylamino)cyclohex-2-en-1-one |
InChI |
InChI=1S/C13H21NO2/c1-13(2)7-10(6-11(15)8-13)14-9-12-4-3-5-16-12/h6,12,14H,3-5,7-9H2,1-2H3 |
InChI Key |
CGOYNKBPDWKAMT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NCC2CCCO2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one typically involves the reaction of 5,5-dimethylcyclohex-2-en-1-one with oxolan-2-ylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone core to cyclohexanol derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 5,5-Dimethyl-3-[(oxolan-2-ylmethyl)amino]cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets. The oxolan-2-ylmethylamino group can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Variations
The compound’s structural analogues differ primarily in the substituent attached to the amino group at the 3-position of the cyclohexenone core. Key examples include:
| Compound Name | Substituent on Amino Group | Key Structural Feature |
|---|---|---|
| Target Compound | Oxolan-2-ylmethyl | Cyclic ether (tetrahydrofuran) |
| 5,5-Dimethyl-3-(2-phenylethylamino)cyclohex-2-en-1-one | 2-Phenylethyl | Aromatic (phenyl) group |
| 5,5-Dimethyl-3-(4-nitrophenylamino)cyclohex-2-en-1-one | 4-Nitrophenyl | Electron-withdrawing nitro group |
| 5,5-Dimethyl-3-(piperidin-4-ylmethylamino)cyclohex-2-en-1-one | Piperidin-4-ylmethyl | Aliphatic heterocycle (piperidine) |
| 5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one | 5-Methylisoxazol-3-yl | Heteroaromatic (isoxazole) ring |
Key Observations :
- Solubility : The oxolane group may enhance water solubility compared to purely aromatic substituents (e.g., phenyl or nitrophenyl) due to its oxygen atom, which can participate in hydrogen bonding .
- Steric Hindrance : Bulky substituents like piperidin-4-ylmethyl or phenylethyl may reduce reaction yields in multicomponent syntheses compared to smaller groups like oxolan-2-ylmethyl .
Key Observations :
Pharmacological and Physicochemical Properties
Anticonvulsant Activity
- Benzylamine Analogues: 5,5-Dimethyl-3-N-(benzylamino)-cyclohex-2-en-1-one demonstrated significant anti-maximal electroshock seizure (MES) activity, highlighting the importance of the amino substituent’s aromaticity for anticonvulsant effects .
Physicochemical Properties
| Compound | LogP | Boiling Point (°C) | Molecular Weight (g/mol) |
|---|---|---|---|
| Target Compound | ~2.5* | Estimated 300–350 | 251.34 |
| 5,5-Dimethyl-3-[2-(3-trifluoromethylphenyl)ethenyl]cyclohex-2-en-1-one | 5.02 | 376.8 | 337.33 |
| 5,5-Dimethyl-3-(2-phenylethylamino)cyclohex-2-en-1-one | 3.1† | N/A | 243.34 |
Key Observations :
Commercial and Industrial Relevance
- Mass Production: Compounds like 5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one are commercially available at scales up to 500 mg, priced at $72–$425, indicating demand for specialized enaminones in drug discovery .
- Niche Applications: Derivatives with morpholino or piperidine groups are used in chromophore studies (), while nitroanilino variants () may serve as intermediates in dye synthesis.
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